Nitracrine Nitracrine Nitracrine is an acridine derivative with potential cytostatic and antitumor activities. Although the exact mechanism of action has not been fully elucidated, nitracrine induces the unwinding of supercoiled DNA and binds to the DNA through intercalation, forming drug-DNA adducts and DNA interstrand crosslinks. This inhibits RNA synthesis, protein production, cell growth, DNA replication and cell proliferation; altogether, this may promote apoptosis. Since cancer cells have increased metabolism and proliferate at an increased rate, nitracrine may induce tumor cell apoptosis.
Nitracrine is a member of acridines.
Acridine antineoplastic agent used in mammary and ovarian tumors. It inhibits RNA synthesis.
Brand Name: Vulcanchem
CAS No.: 4533-39-5
VCID: VC0537274
InChI: InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20)
SMILES: CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol

Nitracrine

CAS No.: 4533-39-5

Inhibitors

VCID: VC0537274

Molecular Formula: C18H20N4O2

Molecular Weight: 324.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nitracrine - 4533-39-5

CAS No. 4533-39-5
Product Name Nitracrine
Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
IUPAC Name N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine
Standard InChI InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20)
Standard InChIKey YMVWGSQGCWCDGW-UHFFFAOYSA-N
SMILES CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]
Canonical SMILES CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]
Appearance Solid powder
Melting Point 134.5 °C
Description Nitracrine is an acridine derivative with potential cytostatic and antitumor activities. Although the exact mechanism of action has not been fully elucidated, nitracrine induces the unwinding of supercoiled DNA and binds to the DNA through intercalation, forming drug-DNA adducts and DNA interstrand crosslinks. This inhibits RNA synthesis, protein production, cell growth, DNA replication and cell proliferation; altogether, this may promote apoptosis. Since cancer cells have increased metabolism and proliferate at an increased rate, nitracrine may induce tumor cell apoptosis.
Nitracrine is a member of acridines.
Acridine antineoplastic agent used in mammary and ovarian tumors. It inhibits RNA synthesis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms C 283
C-283
C283
Ledakrin
Nitracrine
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5: Tadi K, Ashok BT, Chen Y, Banerjee D, Wysocka-Skrzela B, Konopa J, Darzynkiewicz Z, Tiwari RK. Pre-clinical evaluation of 1-nitroacridine derived chemotherapeutic agent that has preferential cytotoxic activity towards prostate cancer. Cancer Biol Ther. 2007 Oct;6(10):1632-7. Epub 2007 Jul 24. Erratum in: Cancer Biol Ther. 2008 Mar;7(3):479. PubMed PMID: 17921700; PubMed Central PMCID: PMC4134887.
6: Robertson IG, Bland TJ, Palmer BD. Effect of substituents on the metabolism of nitracrine in rat. Xenobiotica. 1996 May;26(5):559-69. PubMed PMID: 8736066.
7: Ferguson LR, Denny WA, O'Rourke SM. Mutagenic activity of nitracrine derivatives in Salmonella typhimurium: relationship to drug physicochemical parameters, and to bacterial uvrB and recA genes and plasmid pKM101. Mutat Res. 1989 May;223(1):13-22. PubMed PMID: 2654627.
8: Wiśniewska A, Niemira M, Jagiełło K, Potęga A, Swist M, Henderson C, Skwarska A, Augustin E, Konopa J, Mazerska Z. Diminished toxicity of C-1748, 4-methyl-9-hydroxyethylamino-1-nitroacridine, compared with its demethyl analog, C-857, corresponds to its resistance to metabolism in HepG2 cells. Biochem Pharmacol. 2012 Jul 1;84(1):30-42. doi: 10.1016/j.bcp.2012.03.013. Epub 2012 Apr 6. PubMed PMID: 22484277.
9: Gniazdowski M. Mechanism of inhibition of DNA-dependent RNA synthesis in vitro by Ledakrin. Mater Med Pol. 1978 Jul-Sep;10(3):159-65. PubMed PMID: 723289.
10: Warwas M, Narczeuska B, Dobryszycka W. Blood serum peptidases in patients with ovarian carcinoma treated with Ledakrin. Arch Immunol Ther Exp (Warsz). 1977;25(2):235-42. PubMed PMID: 17375.
11: Oleszkiewicz L, Zarzycki J, Szroeder J, Dereń K. The effect of Ledacrin on elements of the lobulus in human liver. Acta Med Pol. 1979;20(4):445-6. PubMed PMID: 546115.
12: Roberts PB, Anderson RF, Wilson WR. Hypoxia-selective radiosensitization of mammalian cells by nitracrine, an electron-affinic DNA intercalator. Int J Radiat Biol Relat Stud Phys Chem Med. 1987 Apr;51(4):641-54. PubMed PMID: 3495509.
13: Kulczycka E, Krzyzowska-Gruca S, Marczyński B. Effects of some 9-aminoacridine derivatives on the nucleus and nucleolus. Ann Med Sect Pol Acad Sci. 1976;21(1-2):67-8. PubMed PMID: 952072.
14: Acheson RM, Taylor GN, Waring MJ, Haylock S, Abel G. The intercalative DNA binding and antitumor activity of some bis-acridines related to nitracrine. Chem Biol Interact. 1985 May;53(3):371-5. PubMed PMID: 4006013.
15: Radzikowski C. Antineoplastic activity of C-283 preparation (Ledakrin) in model experiments. Mater Med Pol. 1976 Jul-Sep;8(3):345-9. PubMed PMID: 1034860.
16: Ferguson LR, Turner PM, Denny WA. Mutagenicity of nitracrine analogues in Salmonella typhimurium: mutational specificity and activation by bacterial enzymes and rat-liver S9. Mutat Res. 1987 Jan;187(1):1-9. PubMed PMID: 3540655.
17: Bartoszek A, Dackiewicz P, Składanowski A, Konopa J. In vitro DNA crosslinking by Ledakrin, an antitumor derivative of 1-nitro-9-aminoacridine. Chem Biol Interact. 1997 Feb 28;103(2):141-51. PubMed PMID: 9055872.
18: Konopa J, Pawlak JW, Pawlak K. The mode of action of cytotoxic and antitumor 1-nitroacridines. III. In vivo interstrand cross-linking of DNA of mammalian or bacterial cells by 1-nitroacridines. Chem Biol Interact. 1983 Feb;43(2):175-97. PubMed PMID: 6402315.
19: Mazerska Z, Chołody M, Lukowicz J, Wysocka-Skrzela B, Ledóchowski A. Comparison of antitumor properties of nitracrine and amsacrine analogs. Arzneimittelforschung. 1987 Nov;37(11):1276-81. PubMed PMID: 3326605.
20: Daghastanli NA, Rossa MM, Selistre-De-Araujo HS, Tedesco AC, Borissevitch IE, Degterev IA. Cytotoxicity of nitroheterocyclic compounds, quinifuryl and nitracrine, towards leukaemic and normal cells on the dark and under illumination with visible light. J Photochem Photobiol B. 2004 Jul 19;75(1-2):27-32. PubMed PMID: 15246347.
PubChem Compound 20628
Last Modified Nov 11 2021
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